UCM707

Description

Properties

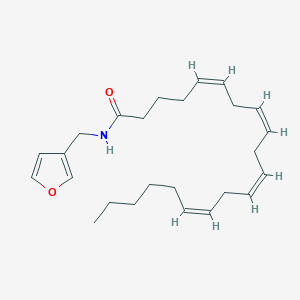

IUPAC Name |

N-(furan-3-ylmethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNNBSHTNRBBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693975 | |

| Record name | N-[(Furan-3-yl)methyl]icosa-5,8,11,14-tetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390824-20-1 | |

| Record name | N-[(Furan-3-yl)methyl]icosa-5,8,11,14-tetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

UCM707: A Technical Guide to a Selective Endocannabinoid Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of UCM707 ((5Z,8Z,11Z,14Z)-N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide), a pivotal pharmacological tool in the study of the endocannabinoid system (ECS). UCM707 is distinguished as a potent and highly selective inhibitor of the putative endocannabinoid transport mechanism, responsible for the cellular uptake of anandamide (AEA). By blocking this uptake, UCM707 effectively increases the extracellular concentration of AEA, thereby potentiating its signaling at cannabinoid receptors. This guide details the quantitative pharmacology of UCM707, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Introduction to Endocannabinoid Uptake and UCM707

The endocannabinoid system, a crucial neuromodulatory network, relies on lipid messengers like anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The signaling of these endocannabinoids is terminated by a two-step process: reuptake from the synaptic cleft into the cell, followed by enzymatic degradation.[1] While the enzymes responsible for degradation, primarily Fatty Acid Amide Hydrolase (FAAH) for AEA and Monoacylglycerol Lipase (MGL) for 2-AG, are well-characterized, the precise nature of the initial uptake mechanism remains an area of active investigation.[1][2] It is hypothesized to be a form of facilitated diffusion mediated by a yet-to-be-cloned membrane transporter.[1]

Inhibiting this uptake process presents a therapeutic strategy to enhance endogenous cannabinoid tone with high spatial and temporal precision, potentially offering benefits over direct receptor agonists. UCM707 has emerged as a gold-standard inhibitor for studying this process due to its high potency for the transporter and marked selectivity over ECS receptors and metabolic enzymes.[3][4] In vivo studies have demonstrated that UCM707, while having minimal effects on its own, significantly potentiates the physiological effects of AEA, such as antinociception and hypomotility.[3][5][6]

Mechanism of Action

UCM707 functions by competitively inhibiting the putative endocannabinoid transporter, thereby reducing the clearance of AEA from the extracellular space. This leads to an accumulation of AEA and prolonged activation of cannabinoid receptors, primarily the CB1 receptor in the central nervous system.[6] Its efficacy as a research tool is rooted in its selectivity, as it does not significantly interact with cannabinoid receptors directly nor does it inhibit the primary metabolic enzyme FAAH at concentrations where it effectively blocks AEA uptake.[3]

Figure 1: Mechanism of UCM707 Action.

Quantitative Pharmacological Data

The efficacy and selectivity of UCM707 have been quantified through various in vitro assays. The data clearly demonstrates a high affinity for the anandamide uptake mechanism with significantly lower affinity for key cannabinoid receptors and the primary metabolic enzyme, FAAH.

Table 1: In Vitro Potency and Selectivity Profile of UCM707

| Target | Assay Type | Species/Cell Line | Value | Reference |

| AEA Uptake | Inhibition of [³H]AEA Uptake | Human (U937 Cells) | IC₅₀ = 0.8 µM | [3] |

| FAAH | Enzyme Activity | Rat (Brain Homogenate) | IC₅₀ = 30 µM | [3] |

| CB₁ Receptor | Radioligand Binding | Rat (Brain Membranes) | Kᵢ > 10,000 nM | [3] |

| CB₂ Receptor | Radioligand Binding | CHO-K1 Cells | Kᵢ > 10,000 nM | [3] |

| VR1 (TRPV1) | Radioligand Binding | HEK-293 Cells | Kᵢ > 10,000 nM | [3] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Figure 2: Selectivity Profile of UCM707.

Detailed Experimental Protocols

The following sections describe standardized protocols for evaluating the activity and selectivity of compounds like UCM707.

Anandamide Cellular Uptake Assay

This protocol is designed to measure the inhibition of radiolabeled anandamide ([³H]AEA) uptake into cultured cells, typically human U937 monocytic cells.[7][8]

-

Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Seed cells in 24-well plates at a density of 2.0 x 10⁵ cells/well and allow them to adhere and grow for 18-24 hours.[8]

-

Pre-incubation: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS). Pre-incubate the cells for 10 minutes at 37°C in a serum-free medium containing the desired concentrations of UCM707 or vehicle control.

-

Initiation of Uptake: Initiate the uptake by adding [³H]AEA (e.g., at a final concentration of 400 nM) to each well.[8]

-

Incubation: Incubate the plate at 37°C for a short period, typically 10-15 minutes, which falls within the linear range of uptake.[8] Parallel incubations should be run at 4°C to determine non-specific uptake and passive diffusion.

-

Termination of Uptake: Stop the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold PBS to remove extracellular [³H]AEA.[7]

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.5 M NaOH or 1% Triton X-100) to each well and incubating for 30 minutes.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Specific uptake is calculated by subtracting the radioactivity measured at 4°C from that measured at 37°C. IC₅₀ values are determined by plotting the percentage inhibition of specific uptake against the log concentration of UCM707.

Figure 3: Experimental Workflow for AEA Uptake Assay.

FAAH Activity Assay (Fluorometric)

This protocol measures FAAH activity by detecting the fluorescent product of a synthetic substrate's hydrolysis, and can be used to determine the inhibitory potential of compounds like UCM707.[9][10]

-

Enzyme Source Preparation: Prepare a cell or tissue homogenate (e.g., rat brain) in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[11] Centrifuge the homogenate to obtain a supernatant or microsomal fraction containing FAAH.

-

Reaction Setup: In a 96-well black plate, add the enzyme preparation to wells. Add various concentrations of UCM707 or a known FAAH inhibitor (positive control) to the respective wells. Add assay buffer to bring all wells to a uniform volume.

-

Pre-incubation: Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Initiate the reaction by adding a non-fluorescent FAAH substrate, such as AMC-arachidonoyl amide, to all wells. The final concentration is typically in the low micromolar range.[11]

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 340-360/450-465 nm) over time (kinetic mode) for 30-60 minutes.[10][11]

-

Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each concentration of UCM707 relative to the vehicle control. Determine the IC₅₀ value from the resulting concentration-response curve.

Cannabinoid Receptor Binding Assay

This protocol outlines a general method to determine the binding affinity (Kᵢ) of UCM707 for CB₁ and CB₂ receptors.

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., rat brain for CB₁, transfected CHO or HEK cells for CB₂).

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the cell membranes, a single concentration of a high-affinity radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940), and varying concentrations of UCM707.

-

Non-specific Binding: To determine non-specific binding, a parallel set of reactions is prepared containing a high concentration of a known unlabeled cannabinoid agonist.

-

Incubation: Incubate the reactions for 60-90 minutes at 30°C to allow binding to reach equilibrium.

-

Termination and Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of UCM707 by analyzing the competition binding data. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Conclusion

UCM707 is an indispensable pharmacological agent for elucidating the role of the endocannabinoid transport system. Its defining features—high potency for inhibiting anandamide uptake and remarkable selectivity against cannabinoid receptors and FAAH—make it a precise tool for enhancing endogenous AEA signaling. The data and protocols presented in this guide provide a foundational resource for researchers aiming to utilize UCM707 in studies of the endocannabinoid system's function in health and its dysregulation in disease.

References

- 1. Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THP-1 and U937 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of new endocannabinoid transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UCM707, an inhibitor of the anandamide uptake, behaves as a symptom control agent in models of Huntington's disease and multiple sclerosis, but fails to delay/arrest the progression of different motor-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UCM707, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A potent and selective inhibitor of endocannabinoid uptake, UCM707, potentiates antinociception induced by cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. caymanchem.com [caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

The Anandamide Transporter Inhibitor UCM707: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM707, chemically identified as (5Z,8Z,11Z,14Z)-N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, is a potent and selective inhibitor of the anandamide transporter. By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), UCM707 enhances endocannabinoid signaling, offering a promising therapeutic strategy for various neurological and inflammatory disorders. This technical guide provides an in-depth overview of the pharmacological properties of UCM707, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological processes.

Core Pharmacological Properties

UCM707's primary mechanism of action is the inhibition of the anandamide transporter, leading to increased extracellular levels of AEA and subsequent potentiation of its effects at cannabinoid receptors.

Quantitative In Vitro Activity

The following tables summarize the in vitro inhibitory and binding affinities of UCM707.

| Target | IC50 (µM) | Cell Line/Assay Condition | Reference |

| Anandamide Transporter | 0.8 | Human U937 cells, [3H]AEA uptake | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | 30 | Rat brain homogenates | [2] |

| Receptor | Ki (nM) | Assay Type | Reference |

| Cannabinoid Receptor 1 (CB1) | 4700 | Radioligand binding assay | [2] |

| Cannabinoid Receptor 2 (CB2) | 67 | Radioligand binding assay | [2] |

| Vanilloid Receptor 1 (VR1) | >5000 | Radioligand binding assay | [2] |

These data highlight the selectivity of UCM707 for the anandamide transporter over FAAH and its low affinity for direct interaction with cannabinoid and vanilloid receptors.[2]

Signaling and Experimental Visualizations

To elucidate the mechanisms and experimental frameworks associated with UCM707, the following diagrams are provided.

In Vivo Pharmacological Effects

UCM707 has been demonstrated to potentiate the effects of anandamide in various animal models without exhibiting significant direct effects on its own.

Behavioral Studies in Rodents

| Test | Animal Model | UCM707 Dose | Anandamide Dose | Observed Effect | Reference |

| Open-Field Test | Rat | 10 mg/kg, i.p. | 2.5 mg/kg, i.p. | Potentiation of anandamide-induced hypomotility (decreased ambulatory and exploratory activity) | [3][4] |

| Hot-Plate Test | Rat | 10 mg/kg, i.p. | 2.5 mg/kg, i.p. | Potentiation of anandamide-induced antinociception (increased latency to a thermal stimulus) | [3][4] |

| Huntington's Disease Model (3-nitropropionic acid-induced) | Rat | Not specified | - | Exhibited anti-hyperkinetic activity | [5] |

| Multiple Sclerosis Model (Chronic Relapsing EAE) | Mouse | Not specified | - | Reduced spasticity of the hindlimbs | [5] |

UCM707 administered alone at doses that potentiate anandamide's effects showed negligible impact on motor activity and nociception, underscoring its primary role as an uptake inhibitor rather than a direct agonist.[3][4]

Neurochemical Effects in the Rat Brain

Subchronic administration of UCM707 (5 mg/kg, i.p.) has been shown to modulate the levels of various neurotransmitters in different brain regions.

| Brain Region | Neurotransmitter | Effect | Time Point | Reference |

| Hypothalamus | Norepinephrine | Biphasic: Decrease then Increase | 5h and 12h | [6] |

| Serotonin | Sustained Increase | 1h, 5h, 12h | [6] | |

| Substantia Nigra | GABA | Decrease | 5h and 12h | [6] |

| 5-HIAA (Serotonin metabolite) | Marked Reduction | - | [6] | |

| Caudate-Putamen | DOPAC (Dopamine metabolite) | Marked Decrease | 5h | [6] |

| Nucleus Accumbens | Dopamine | Marked Reduction | 5h | [6] |

| Norepinephrine | Increase | 5h | [6] | |

| Serotonin | Increase | 5h | [6] |

These findings suggest that by enhancing endocannabinoid tone, UCM707 can indirectly influence other neurotransmitter systems in a region-specific manner.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the characterization of UCM707.

Anandamide Uptake Inhibition Assay

This assay quantifies the ability of a compound to inhibit the cellular uptake of anandamide.

-

Cell Culture: C6 glioma cells or other suitable cell lines are cultured to confluence in appropriate media.

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of UCM707 or vehicle control in a buffered saline solution for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Radiolabeled anandamide (e.g., [³H]anandamide) is added to the incubation medium to a final concentration (e.g., 100 nM).

-

Incubation: The cells are incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for anandamide uptake. A parallel set of incubations is often performed at 4°C to determine non-specific uptake and passive diffusion.

-

Termination of Uptake: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The specific uptake is calculated by subtracting the radioactivity measured at 4°C from that at 37°C. The percentage of inhibition at each concentration of UCM707 is determined, and the IC50 value is calculated using non-linear regression analysis.

In Vivo Behavioral Assessments in Rats

-

Open-Field Test:

-

Apparatus: A square arena (e.g., 100 x 100 cm) with walls to prevent escape, often equipped with automated photobeam tracking systems or video recording for later analysis.

-

Procedure: Rats are individually placed in the center of the arena and allowed to explore freely for a defined period (e.g., 5-10 minutes).

-

Parameters Measured: Locomotor activity (total distance traveled), exploratory behavior (rearing, sniffing), and anxiety-like behavior (time spent in the center versus the periphery of the arena) are quantified.

-

Drug Administration: UCM707 and/or anandamide are administered intraperitoneally (i.p.) at specified times before the test.

-

-

Hot-Plate Test:

-

Apparatus: A metal plate maintained at a constant noxious temperature (e.g., 52-55°C).

-

Procedure: A rat is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.

-

Drug Administration: Test compounds are administered at a set time prior to the test.

-

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on UCM707 are not extensively published. However, based on its lipophilic nature, it is expected to be well-absorbed and distributed. Its metabolic fate likely involves enzymatic degradation in the liver. Further studies are required to determine its Cmax, Tmax, half-life, bioavailability, and major metabolic pathways.

Conclusion

UCM707 is a valuable pharmacological tool for studying the endocannabinoid system and holds therapeutic potential. Its high potency and selectivity for the anandamide transporter allow for the enhancement of endogenous anandamide signaling with minimal off-target effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of UCM707 and other anandamide transporter inhibitors.

References

- 1. research-support.uq.edu.au [research-support.uq.edu.au]

- 2. escholarship.org [escholarship.org]

- 3. turkjps.org [turkjps.org]

- 4. Open field test in rats [protocols.io]

- 5. mdpi.com [mdpi.com]

- 6. UCM707, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Structure-Activity Relationship of UCM707: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM707, or N-(3-furylmethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a potent and selective inhibitor of the endocannabinoid transporter, playing a crucial role in potentiating the signaling of the endogenous cannabinoid, anandamide (AEA). By blocking the reuptake of AEA from the synaptic cleft, UCM707 effectively increases the concentration and duration of action of this neurotransmitter at cannabinoid receptors (CB1 and CB2). This mechanism has shown therapeutic potential in preclinical models for a variety of conditions, including pain and motor disorders.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of UCM707, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

UCM707's primary mechanism of action is the inhibition of the anandamide transporter (AMT), a putative membrane protein responsible for the cellular uptake of anandamide and other related N-acylethanolamines. This inhibition leads to an accumulation of AEA in the extracellular space, thereby enhancing the activation of cannabinoid receptors, predominantly the CB1 receptor in the central nervous system. The potentiation of AEA's effects, such as analgesia and hypomotility, has been demonstrated in vivo.[1] While UCM707 is highly selective for the anandamide transporter, it exhibits significantly lower affinity for the fatty acid amide hydrolase (FAAH), the primary catabolic enzyme for anandamide, and for the cannabinoid receptors themselves.

Endocannabinoid Signaling Pathway and the Role of UCM707

The following diagram illustrates the endocannabinoid signaling pathway and the point of intervention for UCM707.

Caption: UCM707 inhibits the anandamide transporter (AMT), increasing AEA levels.

Structure-Activity Relationship (SAR) of UCM707 and Related Analogs

The SAR for endocannabinoid uptake inhibitors is complex, with modifications to different parts of the molecule significantly impacting potency and selectivity. UCM707 is an analog of anandamide, featuring a polyunsaturated arachidonoyl tail, a central amide bond, and a terminal head group.

Key Structural Features and Their Influence on Activity:

-

Arachidonoyl Tail: The long, polyunsaturated fatty acid chain is crucial for activity. The cis double bonds at positions 5, 8, 11, and 14 are important for maintaining the appropriate conformation for binding to the transporter. Modifications to this chain, such as saturation or altering the number and position of double bonds, generally lead to a decrease in potency.

-

Amide Linkage: The amide bond is a key feature. Replacing it with other functional groups can affect metabolic stability and activity. For instance, retro-anandamides, where the amide bond is reversed, have shown considerably higher metabolic stability.

-

Head Group: The N-substituent, or "head group," is a critical determinant of selectivity and potency. In UCM707, the 3-furylmethyl group confers high potency for the anandamide transporter and selectivity over FAAH and cannabinoid receptors. Studies on related compounds have shown that bulky and lipophilic groups in this position are often favored. For example, replacing the ethanolamine of anandamide with aromatic moieties can significantly alter the pharmacological profile.

Quantitative Data for UCM707 and Related Compounds

| Compound | Target | Assay | IC50 / Ki | Reference |

| UCM707 | Anandamide Uptake | [³H]AEA uptake in U937 cells | 0.8 µM (IC50) | [3] |

| FAAH | Enzyme activity assay | 30 µM (IC50) | [3] | |

| CB1 Receptor | Radioligand binding | >5 µM (Ki) | [4] | |

| CB2 Receptor | Radioligand binding | >10 µM (Ki) | [4] | |

| Anandamide | CB1 Receptor | Radioligand binding | 79.8 nM (Ki) | [5] |

| CB2 Receptor | Radioligand binding | 371 nM (Ki) | [5] | |

| AM404 | Anandamide Uptake | [³H]AEA uptake | ~1 µM (IC50) | [6] |

| VR1 Receptor | Radioligand binding | 661 nM (Ki) | [3] | |

| OMDM-1 | Anandamide Uptake | ACU in RBL-2H3 cells | 2.4 µM (Ki) | [4] |

| OMDM-2 | Anandamide Uptake | ACU in RBL-2H3 cells | 3.0 µM (Ki) | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of compounds like UCM707. Below are protocols for key in vitro and in vivo assays.

In Vitro Anandamide Uptake Assay

This assay measures the ability of a compound to inhibit the cellular uptake of anandamide.

Caption: Workflow for the in vitro anandamide uptake assay.

Detailed Protocol:

-

Cell Culture: Neuro-2a or U937 cells are cultured in appropriate media and seeded into multi-well plates.

-

Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound (e.g., UCM707) or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

-

Initiation of Uptake: Radiolabeled anandamide (e.g., [³H]AEA) is added to each well to a final concentration in the nanomolar range.

-

Incubation: The cells are incubated for a short period (e.g., 15 minutes) at 37°C to allow for anandamide uptake. A parallel set of incubations is often performed at 4°C to determine non-specific uptake and passive diffusion.

-

Termination: The incubation is stopped by rapidly washing the cells multiple times with ice-cold buffer to remove extracellular [³H]AEA.

-

Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., containing NaOH or a detergent).

-

Quantification: The amount of radioactivity in the cell lysates is measured using a scintillation counter.

-

Data Analysis: The specific uptake is calculated by subtracting the radioactivity measured at 4°C from that at 37°C. The percentage inhibition by the test compound at each concentration is determined, and the IC50 value is calculated by fitting the data to a dose-response curve.

In Vivo Antinociception Assay (Rat Tail-Flick Test)

This assay assesses the analgesic properties of a compound by measuring the latency of a rat to withdraw its tail from a thermal stimulus.

Caption: Workflow for the in vivo rat tail-flick test.

Detailed Protocol:

-

Animals: Male Sprague-Dawley or Wistar rats are typically used. They are acclimatized to the laboratory conditions and handling for several days before the experiment.

-

Apparatus: A tail-flick apparatus consisting of a radiant heat source (e.g., a high-intensity bulb) and a timer is used.

-

Baseline Measurement: Each rat is gently restrained, and its tail is positioned over the heat source. The time taken for the rat to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Drug Administration: The test compound (UCM707), vehicle, or a positive control (e.g., morphine) is administered to the rats, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Post-treatment Measurements: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the tail-flick latency is measured again.

-

Data Analysis: The data are often expressed as the maximum possible effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical analysis is performed to compare the effects of the test compound with the vehicle and positive control groups.

Conclusion

UCM707 stands out as a valuable pharmacological tool for studying the endocannabinoid system due to its potency and selectivity as an anandamide uptake inhibitor. The structure-activity relationship for UCM707 and its analogs highlights the critical roles of the arachidonoyl chain, the amide linker, and the N-furylmethyl head group in determining its biological activity. Further synthesis and evaluation of novel analogs, guided by the SAR principles outlined in this guide, could lead to the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles for the treatment of various neurological and inflammatory disorders. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of UCM707 and other modulators of the endocannabinoid system.

References

- 1. UCM707, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UCM707, an inhibitor of the anandamide uptake, behaves as a symptom control agent in models of Huntington's disease and multiple sclerosis, but fails to delay/arrest the progression of different motor-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel selective and metabolically stable inhibitors of anandamide cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anandamide transport inhibitor AM404 and structurally related compounds inhibit synaptic transmission between rat hippocampal neurons in culture independent of cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

UCM707's Impact on the Endocannabinoid System In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM707, or N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, has emerged as a significant pharmacological tool in the study of the endocannabinoid system (ECS). Characterized primarily as a potent and selective inhibitor of the anandamide (AEA) transporter, UCM707 effectively increases the extracellular concentration of AEA, thereby potentiating its endogenous effects. This technical guide provides a comprehensive overview of the in vitro effects of UCM707 on the endocannabinoid system, with a focus on its inhibitory activity on AEA uptake and its interaction with fatty acid amide hydrolase (FAAH). Detailed experimental protocols for key assays, quantitative data on its potency, and visualizations of relevant biological pathways and experimental workflows are presented to support further research and drug development efforts in this area.

Introduction to UCM707 and the Endocannabinoid System

The endocannabinoid system is a complex and widespread neuromodulatory system that plays a crucial role in regulating a variety of physiological processes, including pain, mood, appetite, and memory. The system's primary components include cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.

Anandamide, one of the most studied endocannabinoids, is synthesized on demand and its signaling is terminated by a two-step process: cellular uptake by a putative endocannabinoid transporter, followed by intracellular hydrolysis by the enzyme fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine. By inhibiting the initial uptake step, the extracellular concentration of anandamide is elevated, leading to enhanced activation of cannabinoid receptors.

UCM707 has been identified as a highly potent and selective inhibitor of this endocannabinoid uptake process.[1][2] Its ability to potentiate the effects of anandamide without directly acting on cannabinoid receptors makes it a valuable tool for studying the therapeutic potential of enhancing endogenous cannabinoid signaling.[2]

Quantitative Analysis of UCM707's In Vitro Activity

The in vitro potency of UCM707 has been quantified through various assays, primarily focusing on its inhibition of anandamide uptake and its effect on FAAH activity. The following tables summarize the key quantitative data available in the literature.

| Parameter | Cell Line | Value | Reference |

| IC50 (Anandamide Uptake) | C6 glioma cells | ~ 0.4 µM | [3] |

| IC50 (FAAH Hydrolysis) | U937 cells | > 10 µM | [3] |

Table 1: Inhibitory Potency of UCM707 on Anandamide Uptake and FAAH Hydrolysis. The IC50 value for anandamide uptake in C6 glioma cells highlights UCM707's potent inhibition of the transporter. In contrast, its significantly higher IC50 value for FAAH hydrolysis in U937 cells demonstrates its selectivity for the uptake mechanism over direct enzyme inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies on UCM707. The following sections describe the key experimental protocols used to characterize its impact on the endocannabinoid system.

Anandamide Uptake Inhibition Assay

This assay is fundamental to determining the potency of compounds like UCM707 in blocking the cellular uptake of anandamide.

Objective: To quantify the inhibition of [³H]-anandamide uptake into cultured cells by UCM707.

Cell Lines: C6 glioma cells or N18 neuroblastoma cells are commonly used as they express the anandamide transporter and FAAH.[4]

Materials:

-

C6 glioma cells or N18 neuroblastoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

[³H]-Anandamide (radiolabeled anandamide)

-

UCM707 (and other test compounds)

-

Assay Buffer (e.g., PBS or HBSS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Plate C6 glioma or N18 neuroblastoma cells in multi-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of UCM707 or vehicle control in assay buffer for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiation of Uptake: Add [³H]-anandamide to each well to a final concentration in the nanomolar range (e.g., 100 nM).

-

Incubation: Incubate the plates at 37°C for a short period (e.g., 5-15 minutes) to allow for cellular uptake. To determine non-specific uptake, a parallel set of experiments can be run at 4°C.

-

Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]-anandamide.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [³H]-anandamide uptake for each concentration of UCM707 compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

FAAH Inhibition Assay

This assay is used to assess the selectivity of UCM707 by measuring its direct effect on the activity of the anandamide-degrading enzyme, FAAH.

Objective: To determine the inhibitory effect of UCM707 on FAAH activity.

Enzyme Source: Homogenates from rat brain or cells expressing FAAH (e.g., C6 glioma cells, U937 cells).

Materials:

-

Rat brain homogenate or cell lysate containing FAAH

-

[¹⁴C-ethanolamine]-Anandamide (radiolabeled substrate)

-

UCM707 (and other test compounds)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 9.0)

-

Organic solvent for extraction (e.g., chloroform/methanol mixture)

-

Thin-layer chromatography (TLC) plates or scintillation counting for product separation and quantification.

Procedure:

-

Enzyme Preparation: Prepare a homogenate of rat brain or lysate of FAAH-expressing cells in a suitable buffer.

-

Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of UCM707 or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiation of Reaction: Add [¹⁴C-ethanolamine]-anandamide to the reaction mixture to initiate the hydrolysis reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding an ice-cold organic solvent mixture (e.g., chloroform:methanol 1:1).

-

Extraction and Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The product, [¹⁴C]-ethanolamine, will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

-

Quantification: Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of FAAH activity for each concentration of UCM707 compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by UCM707 and a typical experimental workflow for its in vitro characterization.

Caption: Endocannabinoid signaling at the synapse and the inhibitory action of UCM707.

Caption: A typical experimental workflow for the in vitro characterization of UCM707.

Discussion and Future Directions

The in vitro data for UCM707 clearly establish it as a potent and selective inhibitor of anandamide uptake, with significantly less activity against the primary catabolic enzyme, FAAH. This profile makes UCM707 an invaluable research tool for dissecting the physiological and pathological roles of the endocannabinoid system. By elevating endogenous anandamide levels, UCM707 allows for the study of the consequences of enhanced cannabinoid receptor signaling in a more physiologically relevant manner than the administration of exogenous agonists.

Future in vitro research could focus on several key areas:

-

Elucidation of the Transporter: The precise molecular identity of the anandamide transporter remains a subject of investigation. UCM707 could be used as a probe in competitive binding assays and photoaffinity labeling studies to help identify and characterize this elusive protein.

-

Off-Target Screening: A comprehensive screening of UCM707 against a broad panel of receptors, ion channels, and enzymes would further solidify its selectivity profile and rule out potential confounding off-target effects.

-

Structure-Activity Relationship (SAR) Studies: The development of analogs of UCM707 could lead to the identification of even more potent and selective inhibitors, or compounds with modified pharmacokinetic properties, which could be beneficial for in vivo studies and potential therapeutic applications.

Conclusion

UCM707 is a well-characterized and highly valuable pharmacological agent for the in vitro investigation of the endocannabinoid system. Its potent and selective inhibition of anandamide uptake provides a powerful means to modulate endogenous cannabinoid signaling. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the intricate workings of the endocannabinoid system and the therapeutic potential of its modulation.

References

- 1. Endocannabinoid metabolism and uptake: novel targets for neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UCM707, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The cellular uptake of anandamide is coupled to its breakdown by fatty-acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Physiological Effects of UCM707: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM707 has emerged as a potent and selective inhibitor of the endocannabinoid transport system. Its primary mechanism of action involves blocking the reuptake of the endogenous cannabinoid, anandamide (AEA), thereby potentiating its physiological effects. This technical guide provides an in-depth overview of the preliminary studies on UCM707, focusing on its quantitative physiological effects, the experimental protocols used to determine these effects, and the signaling pathways involved.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies on UCM707.

Table 1: In Vitro Efficacy of UCM707

| Parameter | Value | Cell Line | Reference |

| IC₅₀ for [³H]-Anandamide Uptake Inhibition | 0.8 µM | Human U937 cells | [1] |

| Affinity for Fatty Acid Amide Hydrolase (FAAH) | Low (IC₅₀ = 30 µM) | Not Specified | [1] |

Table 2: In Vivo Effects of UCM707 on Anandamide-Induced Behaviors in Rats

| Behavioral Test | Anandamide (subeffective dose) alone | UCM707 alone | Anandamide + UCM707 |

| Open-Field Test | |||

| Exploratory Activity | No significant effect | No significant effect | Significant decrease |

| Ambulation | No significant effect | No significant effect | Significant decrease |

| Time in Inactivity | No significant effect | No significant effect | Significant increase |

| Hot-Plate Test | |||

| Latency to Pain Response | No significant effect | No significant effect | Significant increase |

*Data synthesized from descriptive reports of potentiation effects.[2]

Table 3: Effects of Subchronic UCM707 Administration on Neurotransmitter Levels in Rat Brain Regions

| Brain Region | Neurotransmitter | Time After Last Injection (5 mg/kg) | Effect |

| Hypothalamus | Norepinephrine | 5 h | Reduced |

| Norepinephrine | 12 h | Increased | |

| Dopamine | 5 h | Reduced | |

| Dopamine | 12 h | Increased | |

| Serotonin | 1, 5, and 12 h | Elevated | |

| Basal Ganglia (Substantia Nigra) | GABA | 5 and 12 h | Reduced |

| Basal Ganglia (Caudate-Putamen) | Dopamine Metabolite (DOPAC) | 5 h | Markedly decreased |

| Cerebellum | Norepinephrine | 5 h | Reduced (statistically significant) |

| Limbic Structures (Nucleus Accumbens) | Dopamine | 5 h | Markedly reduced |

| Norepinephrine | 5 h | Increased | |

| Serotonin | 5 h | Increased |

*This table is a structured representation of descriptive findings.

Experimental Protocols

Anandamide (AEA) Uptake Inhibition Assay

This protocol is designed to determine the in vitro efficacy of UCM707 in inhibiting the uptake of anandamide into cells.

Materials:

-

Human U937 cells

-

[³H]-Anandamide (radiolabeled)

-

UCM707

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation counter

Procedure:

-

Cell Culture: Culture Human U937 cells under standard conditions.

-

Plating: Plate the cells in a multi-well plate at a suitable density and allow them to adhere.

-

Pre-incubation: Wash the cells with PBS and pre-incubate them with varying concentrations of UCM707 for a specified period (e.g., 10-15 minutes) at 37°C.

-

AEA Incubation: Add [³H]-Anandamide to the wells and incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Termination of Uptake: Rapidly wash the cells with ice-cold PBS to stop the uptake process.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Scintillation Counting: Measure the amount of [³H]-Anandamide taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of AEA uptake at each concentration of UCM707 and determine the IC₅₀ value.

In Vivo Hot-Plate Test for Antinociception in Rats

This protocol assesses the analgesic effects of UCM707 by measuring the latency of a rat's response to a thermal stimulus.[3][4]

Materials:

-

Hot-plate apparatus with adjustable temperature

-

Male Sprague-Dawley rats

-

UCM707 solution

-

Anandamide solution

-

Vehicle solution (for control)

-

Timer

Procedure:

-

Acclimation: Acclimate the rats to the testing room and handling for a sufficient period before the experiment.

-

Baseline Latency: Determine the baseline pain response latency for each rat by placing it on the hot plate (e.g., set to 52-55°C) and recording the time until it exhibits a pain response (e.g., licking a paw or jumping).[4] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer UCM707, anandamide, a combination of both, or the vehicle solution to different groups of rats via a specific route (e.g., intraperitoneal injection).

-

Post-treatment Latency: At predetermined time points after drug administration, place each rat back on the hot plate and measure the response latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies and between the different treatment groups to determine the antinociceptive effects.

Measurement of Neurotransmitter Levels by HPLC

This protocol outlines the measurement of key neurotransmitters in rat brain tissue using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[5][6]

Materials:

-

Rat brain tissue samples (from specific regions)

-

HPLC system with an electrochemical detector

-

C18 column

-

Mobile phase (e.g., water and acetonitrile with additives like heptafluorobutyric acid and formic acid)[6]

-

Homogenizer

-

Centrifuge

-

Standards for dopamine, serotonin, GABA, and norepinephrine

Procedure:

-

Tissue Preparation: Dissect the desired brain regions from the rats and immediately freeze them.

-

Homogenization: Homogenize the tissue samples in an appropriate buffer.

-

Protein Precipitation: Precipitate the proteins from the homogenate.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the neurotransmitters.

-

HPLC Analysis: Inject the supernatant into the HPLC system. The neurotransmitters are separated on the C18 column based on their physicochemical properties and detected by the electrochemical detector.

-

Quantification: Quantify the concentration of each neurotransmitter by comparing the peak areas from the samples to those of the known standards.

Mandatory Visualization

Signaling Pathway of UCM707 Action

Caption: UCM707 inhibits anandamide reuptake, increasing its extracellular concentration.

Experimental Workflow for In Vivo Studies

Caption: Workflow for assessing UCM707's in vivo effects on behavior and neurochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. UCM707, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hot plate test - Wikipedia [en.wikipedia.org]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid and sensitive HPLC-MS/MS method for the quantification of dopamine, GABA, serotonin, glutamine and glutamate in rat brain regions after exposure to tobacco cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of UCM707 with the Anandamide Transporter

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of UCM707, a potent and selective inhibitor of the anandamide transporter (AMT). By elucidating the quantitative binding characteristics and the experimental methodologies used for their determination, this document aims to provide a comprehensive resource for researchers in the fields of neuropharmacology, cannabinoid signaling, and drug development.

Introduction: The Significance of Anandamide Transport Inhibition

Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain perception, mood, and memory. The termination of anandamide signaling is primarily mediated by its transport into the cell via a putative anandamide transporter, followed by enzymatic degradation by fatty acid amide hydrolase (FAAH). Inhibition of the anandamide transporter represents a promising therapeutic strategy to enhance endocannabinoid signaling by increasing the synaptic concentration and duration of action of anandamide.

UCM707, or N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, has emerged as a key pharmacological tool and potential therapeutic lead due to its high potency and selectivity as an inhibitor of anandamide uptake.[1][2] This guide delves into the specifics of its interaction with the anandamide transporter.

Quantitative Binding Data of UCM707

The binding affinity and inhibitory potency of UCM707 have been characterized in various in vitro systems. The following tables summarize the key quantitative data, providing a comparative overview of its interaction with the anandamide transporter and its selectivity over other components of the endocannabinoid system.

| Parameter | Value | Assay System | Reference |

| IC50 | 0.8 µM | Inhibition of [3H]-anandamide uptake in U937 human lymphoma cells | [3] |

| IC50 | ~1 µM | Inhibition of [3H]-anandamide uptake in Neuro-2a cells | [4] |

| IC50 | Moderately Inhibited | Inhibition of [3H]-anandamide uptake in PC-3 cells | [5] |

Table 1: Inhibitory Potency of UCM707 on Anandamide Transport

| Target | Ki Value | Reference |

| CB1 Receptor | 4700 nM | [6] |

| CB2 Receptor | 67 nM | [6] |

| VR1 (TRPV1) Receptor | > 5000 nM | [6] |

| FAAH | 30 µM (IC50) | [6] |

Table 2: Selectivity Profile of UCM707

Experimental Protocols for Determining Binding Affinity

The determination of UCM707's binding affinity for the anandamide transporter typically involves cellular uptake assays using radiolabeled anandamide. While specific parameters may vary between laboratories, the general methodology is outlined below.

Anandamide Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cultured cells that endogenously or recombinantly express the anandamide transporter.

3.1.1. Cell Culture and Preparation:

-

Cell Lines: Commonly used cell lines include human U937 lymphoma cells, PC-3 prostate cancer cells, and Neuro-2a neuroblastoma cells, which have been shown to possess a functional anandamide transport system.[3][4][5]

-

Culture Conditions: Cells are maintained in appropriate culture media and conditions (e.g., RPMI-1640 for U937, F-12K for PC-3, DMEM for Neuro-2a) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: For the assay, cells are seeded into multi-well plates (e.g., 12-well or 24-well plates) at a predetermined density and allowed to adhere overnight.

3.1.2. Uptake Assay Procedure:

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer (e.g., phosphate-buffered saline (PBS) or Krebs-bicarbonate buffer). Cells are then pre-incubated with either vehicle or varying concentrations of UCM707 for a specific period (e.g., 10-15 minutes) at 37°C.[4]

-

Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled anandamide (e.g., [3H]-anandamide or [14C]-anandamide) to each well.

-

Incubation: The cells are incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for anandamide uptake.[4] Non-specific uptake is determined by conducting parallel incubations at 4°C.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular radioligand.

-

Cell Lysis and Scintillation Counting: The cells are lysed using a lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer), and the radioactivity in the cell lysates is quantified using a liquid scintillation counter.

3.1.3. Data Analysis:

-

The specific uptake is calculated by subtracting the non-specific uptake (at 4°C) from the total uptake (at 37°C).

-

The percentage of inhibition by UCM707 at each concentration is calculated relative to the vehicle control.

-

The IC50 value, the concentration of UCM707 that inhibits 50% of the specific anandamide uptake, is determined by non-linear regression analysis of the concentration-response curve.

Visualizing the Impact of UCM707 on Endocannabinoid Signaling

The inhibition of the anandamide transporter by UCM707 leads to an accumulation of anandamide in the synaptic cleft, thereby potentiating its effects on cannabinoid receptors. The following diagrams illustrate the proposed mechanism of anandamide transport and the impact of UCM707.

Caption: Proposed mechanism of anandamide transport and subsequent enzymatic degradation.

Caption: UCM707 blocks the anandamide transporter, increasing extracellular anandamide levels.

Caption: Overview of endocannabinoid retrograde signaling at the synapse.

Conclusion

UCM707 stands as a cornerstone tool for investigating the intricacies of the endocannabinoid system. Its potent and selective inhibition of the anandamide transporter allows for the precise modulation of endogenous anandamide levels, providing valuable insights into the physiological and pathological roles of this signaling pathway. The experimental protocols and data presented in this guide offer a foundational understanding for researchers aiming to explore the therapeutic potential of anandamide transport inhibitors. Further research into the precise molecular identity and regulation of the anandamide transporter will undoubtedly pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. UCM707, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anandamide - Wikipedia [en.wikipedia.org]

- 6. Characterization of an anandamide degradation system in prostate epithelial PC-3 cells: synthesis of new transporter inhibitors as tools for this study - PMC [pmc.ncbi.nlm.nih.gov]

UCM707: A Technical Guide to its Selectivity for Anandamide Uptake Versus FAAH Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM707, a synthetic compound, has emerged as a valuable pharmacological tool for modulating the endocannabinoid system. Its utility lies in its reported selectivity as an inhibitor of anandamide (AEA) cellular uptake over the enzymatic hydrolysis of AEA by fatty acid amide hydrolase (FAAH). This document provides a comprehensive technical overview of UCM707, focusing on its selectivity profile, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of UCM707's Selectivity

The selectivity of UCM707 is paramount for its application in distinguishing the effects of elevated synaptic anandamide levels from the broader consequences of FAAH inhibition. The following tables summarize the available quantitative data on the inhibitory potency of UCM707 against anandamide uptake and FAAH activity. It is crucial to note that the potency of UCM707 as an anandamide uptake inhibitor exhibits significant variability depending on the cell line and specific experimental conditions employed.

| Inhibitor | Target | Cell Line/Enzyme Source | IC50 / Ki | Reference |

| UCM707 | Anandamide Uptake | U937 cells | Submicromolar | |

| UCM707 | Anandamide Uptake | C6 glioma and RBL-2H3 cells | ≥ 25 µM | |

| UCM707 | Anandamide Uptake | FLAT-expressing cells | Effective Inhibition (Concentration not specified) | |

| UCM707 | FAAH Inhibition | Rat Brain | > 50 µM |

Table 1: Inhibitory Potency of UCM707 on Anandamide Uptake

| Inhibitor | Enzyme Source | IC50 | Reference |

| UCM707 | Rat Brain Homogenate | > 50 µM |

Table 2: Inhibitory Potency of UCM707 on FAAH

Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments cited are provided below.

Anandamide Uptake Assay (Radiolabeled)

This protocol is a generalized procedure based on common practices in the field for measuring the cellular uptake of anandamide.

Materials:

-

Cell culture medium and supplements

-

Cultured cells (e.g., C6 glioma, RBL-2H3, or U937 cells)

-

[³H]Anandamide or [¹⁴C]Anandamide

-

Unlabeled anandamide

-

UCM707 and other test compounds

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere and grow to a confluent monolayer.

-

Pre-incubation: On the day of the experiment, aspirate the growth medium and wash the cells with pre-warmed assay buffer. Pre-incubate the cells with either vehicle or varying concentrations of UCM707 (or other inhibitors) in assay buffer containing BSA for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiation of Uptake: Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled anandamide (e.g., 100 nM) and unlabeled anandamide to each well.

-

Incubation: Incubate the plates at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake. To determine non-specific uptake, a parallel set of experiments can be performed at 4°C or in the presence of a saturating concentration of a known uptake inhibitor.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive medium and washing the cells multiple times with ice-cold assay buffer containing BSA.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of UCM707 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

FAAH Inhibition Assay (Radiolabeled Substrate)

This protocol outlines a common method for determining the inhibitory effect of compounds on FAAH activity using brain homogenates.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

-

[³H]Anandamide or [¹⁴C]Anandamide as substrate

-

UCM707 and other test compounds

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Scintillation cocktail

-

Scintillation counter

-

Microcentrifuge tubes

Procedure:

-

Preparation of Brain Homogenate: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The resulting supernatant, containing the microsomal fraction where FAAH is abundant, is used as the enzyme source. Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA).

-

Assay Incubation: In microcentrifuge tubes, pre-incubate a defined amount of brain homogenate protein with either vehicle or varying concentrations of UCM707 in the assay buffer containing BSA for a specified time at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled anandamide substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.

-

Termination of Reaction: Stop the reaction by adding an excess of cold organic solvent (e.g., 2 volumes of chloroform/methanol 1:1). This also serves to partition the unreacted substrate (anandamide) into the organic phase and the product of hydrolysis (radiolabeled ethanolamine) into the aqueous phase.

-

Phase Separation: Centrifuge the tubes to achieve clear separation of the aqueous and organic phases.

-

Quantification: Carefully collect an aliquot of the aqueous phase, add it to a scintillation vial with scintillation cocktail, and measure the radioactivity. The amount of radioactivity in the aqueous phase is directly proportional to the FAAH activity.

-

Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of UCM707. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Anandamide Signaling Pathway

The following diagram illustrates the key steps in anandamide signaling, from its synthesis to its inactivation, highlighting the points of action for FAAH and uptake inhibitors like UCM707.

Caption: Anandamide signaling pathway and points of inhibition.

Experimental Workflow: Anandamide Uptake Assay

The following diagram outlines the general workflow for an in vitro anandamide uptake assay.

Caption: Workflow for a radiolabeled anandamide uptake assay.

Experimental Workflow: FAAH Inhibition Assay

This diagram provides a simplified workflow for a typical in vitro FAAH inhibition assay.

Caption: Workflow for a radiolabeled FAAH inhibition assay.

Methodological & Application

Application Notes and Protocols for In Vivo Administration of UCM707 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM707 is a potent and selective inhibitor of the endocannabinoid transporter, which plays a crucial role in the termination of endocannabinoid signaling by removing anandamide (AEA) and other endocannabinoids from the synaptic cleft.[1][2] By blocking this reuptake mechanism, UCM707 effectively increases the concentration and duration of action of endogenous cannabinoids, thereby potentiating their physiological effects.[1][2] Preclinical studies in rodent models have demonstrated the potential of UCM707 to modulate various physiological processes, including nociception and motor control, making it a valuable tool for research in the endocannabinoid system and a potential therapeutic agent.

These application notes provide a detailed protocol for the in vivo administration of UCM707 in rodent models, based on published preclinical research. The protocol includes information on formulation, dosage, administration routes, and relevant behavioral assays to assess the compound's effects.

Data Presentation

The following table summarizes the quantitative data from a key preclinical study investigating the effects of UCM707 in rats.

| Parameter | UCM707 Administration | Anandamide (AEA) Administration | Combined UCM707 and AEA Administration | Outcome | Reference |

| Dosage | 0.1, 1, and 10 mg/kg, i.p. | Subeffective dose | 10 mg/kg UCM707, i.p. + subeffective dose of AEA | --- | [1][3] |

| Effect on Motor Activity (Open-Field Test) | No significant effect on ambulatory, exploratory, or stereotypic activities. | No significant effect at the dose used. | Significant decrease in exploratory and ambulatory activity; increased inactivity. | Potentiation of anandamide's hypokinetic effects. | [1] |

| Effect on Nociception (Hot-Plate Test) | No significant effect on latency to a painful stimulus. | No significant effect at the dose used. | Significant increase in the latency to respond to a painful stimulus. | Potentiation of anandamide's antinociceptive effects. | [1] |

| Effect on Nociception (Tail-Flick Test in Cholestatic Rats) | 1 and 10 mg/kg significantly increased tail-flick latency. | Not Applicable | Not Applicable | UCM707 exhibits antinociceptive effects in a model of elevated endogenous opioid tone. | [3] |

Experimental Protocols

Reagent Preparation and Formulation

a. UCM707 Stock Solution: UCM707 is a lipophilic compound. A common vehicle for in vivo administration of similar cannabinoid modulators involves a mixture of ethanol, a surfactant (e.g., Emulphor or Tween 80), and saline.

-

Example Vehicle Formulation: Prepare a vehicle solution of 5% Ethanol, 5% Emulphor (or Tween 80), and 90% sterile saline (0.9% NaCl).

-

Preparation:

-

Weigh the required amount of UCM707.

-

Dissolve the UCM707 in 100% ethanol.

-

Add the surfactant (Emulphor or Tween 80) to the ethanol-UCM707 mixture and vortex thoroughly.

-

Slowly add the sterile saline to the desired final volume while continuously vortexing to form a stable emulsion.

-

Prepare fresh on the day of the experiment.

-

b. Anandamide (AEA) Solution: Prepare AEA in the same vehicle as UCM707 for consistency in co-administration studies.

Animal Models

-

Species: Male Sprague-Dawley rats or Swiss mice are commonly used.

-

Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water. Allow for an acclimatization period of at least one week before the start of experiments.

-

Ethics: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Administration Protocol

-

Route of Administration: Intraperitoneal (i.p.) injection is a commonly used and effective route for UCM707.

-

Dosage: Based on published studies, doses ranging from 0.1 to 10 mg/kg can be used. A dose of 10 mg/kg has been shown to be effective in potentiating the effects of anandamide without producing significant effects on its own.[1][3]

-

Injection Volume: The injection volume should be kept consistent, typically between 5 and 10 ml/kg body weight for rodents.

Experimental Workflow for Assessing Antinociceptive and Hypokinetic Effects

Caption: Experimental workflow for in vivo UCM707 administration and behavioral testing.

Detailed Methodologies for Key Experiments

a. Hot-Plate Test for Antinociception

-

Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Gently place the animal on the hot plate and start a stopwatch.

-

Observe the animal for signs of nociception, such as licking a hind paw or jumping.

-

Record the latency (in seconds) to the first sign of nociception.

-

To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.

-

Administer UCM707, vehicle, or co-administered compounds and repeat the test at specified time points (e.g., 30, 60, 90 minutes post-injection).

-

b. Open-Field Test for Hypokinesia

-

Apparatus: A square arena with walls, typically equipped with infrared beams or a video tracking system to monitor the animal's movement.

-

Procedure:

-

Gently place the animal in the center of the open-field arena.

-

Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

-

The tracking system will record parameters such as:

-

Ambulatory distance: Total distance traveled.

-

Exploratory behavior: Rearing (standing on hind legs).

-

Stereotypic behavior: Repetitive, non-locomotor movements.

-

Time spent in inactivity.

-

-

Administer UCM707, vehicle, or co-administered compounds and perform the test.

-

Signaling Pathway

UCM707 acts by inhibiting the endocannabinoid membrane transporter (EMT), which is responsible for the reuptake of anandamide (AEA) from the synaptic cleft into the postsynaptic neuron. This inhibition leads to an accumulation of AEA in the synapse, enhancing its signaling through cannabinoid receptors (CB1 and CB2) on the presynaptic terminal. Activation of these G-protein coupled receptors initiates downstream signaling cascades that modulate neurotransmitter release.

Caption: Signaling pathway of UCM707 action.

References

Application Notes and Protocols for UCM707 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution and preparation of UCM707 for use in cell culture experiments. UCM707 is a potent and selective inhibitor of endocannabinoid transport, making it a valuable tool for studying the endocannabinoid system.[1][2] These guidelines will ensure reproducible and accurate results in your research.

Introduction to UCM707

UCM707, with the chemical name (5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide, is a potent inhibitor of anandamide transport.[1] It demonstrates selectivity for the anandamide transporter over fatty acid amide hydrolase (FAAH), with IC50 values of 0.8 µM and 30 µM, respectively.[3] This selectivity allows for the specific investigation of the role of endocannabinoid uptake in various physiological and pathological processes.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of UCM707 is crucial for its effective use in experiments.

| Property | Value | Reference |

| Molecular Weight | 383.57 g/mol | [1] |

| Molecular Formula | C₂₅H₃₇NO₂ | [1] |

| CAS Number | 390824-20-1 | [1] |

| Purity | ≥98% | [3] |

| Appearance | A solution in methyl acetate | [3] |

| Storage | Desiccate at -20°C | [1] |

Solubility of UCM707

Proper dissolution is critical for accurate dosing in cell culture.

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [3] |

| Ethanol | 100 mM | [1] |

| Ethanol:PBS (pH 7.2) (1:2) | 0.25 mg/mL | [3] |

| DMF | 30 mg/mL | [3] |

Note: It is recommended to use the solution soon after preparation and avoid long-term storage.[4]

Experimental Protocols

Preparation of UCM707 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of UCM707 in DMSO.

Materials:

-

UCM707

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Calculate the required amount of UCM707:

-

To prepare 1 mL of a 10 mM stock solution, you will need 0.38357 mg of UCM707 (Molecular Weight = 383.57).

-

-

Weigh UCM707:

-

Carefully weigh the calculated amount of UCM707 in a sterile microcentrifuge tube.

-

-

Dissolve in DMSO:

-

Add the appropriate volume of DMSO to the tube containing UCM707. For 1 mL of 10 mM stock, add 1 mL of DMSO.

-

-

Ensure Complete Dissolution:

-

Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Sterilization:

-

Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

-

Storage:

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to the desired final concentration in the cell culture medium.

Materials:

-

10 mM UCM707 stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile tubes

-

Pipettes and sterile tips

Procedure:

-

Determine the Final Concentration:

-

Decide on the final concentration of UCM707 required for your experiment (e.g., 1 µM, 10 µM).

-

-

Calculate the Dilution:

-

Use the formula M1V1 = M2V2 to calculate the volume of the stock solution needed.

-

For example, to prepare 1 mL of 10 µM working solution from a 10 mM stock:

-

(10,000 µM)(V1) = (10 µM)(1000 µL)

-

V1 = 1 µL

-

-

-

Prepare the Working Solution:

-

Add the calculated volume of the UCM707 stock solution to the appropriate volume of pre-warmed cell culture medium. It is recommended to add the stock solution to a small volume of media first and then add this to the final volume to ensure proper mixing.

-

-

Control Group:

-

Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the UCM707 treatment. The final concentration of DMSO in the culture medium should ideally be below 0.1% to avoid solvent-induced cellular stress.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for UCM707 Preparation

Caption: Workflow for preparing UCM707 stock and working solutions.

Simplified Signaling Pathway of Endocannabinoid Transport Inhibition by UCM707

Caption: UCM707 blocks anandamide uptake, increasing its intracellular levels.

General Cell Culture Considerations

When using UCM707 in your experiments, it is important to follow standard aseptic cell culture techniques. Ensure that all media, supplements, and reagents are sterile to prevent contamination.[5] The optimal concentration of UCM707 and incubation time will vary depending on the cell line and the specific research question. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.

Safety Precautions

UCM707 is intended for laboratory research use only.[1][2] Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.

Disclaimer: The information provided in this document is for guidance only. For batch-specific data, please refer to the Certificate of Analysis provided by the supplier. Researchers should optimize protocols for their specific experimental needs.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of UCM707 in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction